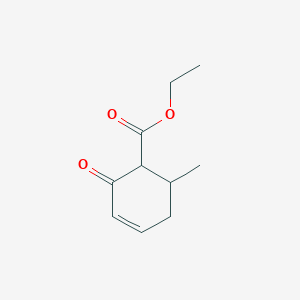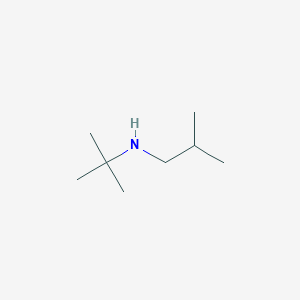
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate
Descripción general
Descripción
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is a chemical compound with the molecular formula C10H14O3 . It is also known by other names such as Ethyl 3-Methyl-5-cyclohexen-1-one-2-carboxylate and 6-Methyl-2-oxo-3-cyclohexene-1-carboxylic Acid Ethyl Ester .
Synthesis Analysis
This compound, also known as Hagemann’s ester, has been used in the preparation of 4-alkyl-3-methylcyclohex-2-enones. The alkylation of its ethylene glycol acetal has been explored as a particularly convenient route to these unsaturated compounds .
Molecular Structure Analysis
The molecular structure of this compound has been investigated experimentally and theoretically using Gaussian09 software . The InChIKey for this compound is CFQIYLYEYJYZEO-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound has been used in the synthesis of 4-alkyl-3-methylcyclohex-2-enones. The compound undergoes alkylation at its ethylene glycol acetal to produce these unsaturated compounds .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.22 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Arylation Studies
Arylation of ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate has been examined, showing regiospecific arylation at C-1 with good yield, highlighting its reactivity and potential in synthetic chemistry (Ackland & Pinhey, 1987).
Precursor to Alkyl-Substituted Cyclohexenones
This compound has been used as a precursor for synthesizing alkyl-substituted 3-methylcyclohexenones, demonstrating its utility in the preparation of complex organic compounds (Mcandrew, 1979).
Organocatalytic Domino Reactions
In organocatalysis, this compound facilitates the Michael-Knoevenagel condensation domino reaction, leading to optically active cyclohexenecarboxylates. This application is pivotal in producing functionalized cyclohexene derivatives with high stereocontrol (Albrecht et al., 2009).
Crystal and Molecular Structure Studies
The molecular and crystal structures of derivatives of this compound have been investigated, providing insights into its structural properties and interactions, crucial for understanding its chemical behavior (Kaur et al., 2012).
Mecanismo De Acción
Target of Action
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, also known as Hagemann’s ester, is an organic compound that is used in organic chemistry as a reagent in the synthesis of many natural products . The primary targets of this compound are the biochemical pathways involved in the synthesis of sterols, trisporic acids, and terpenoids .
Mode of Action
The compound interacts with its targets by serving as a key building block in many syntheses . It undergoes various chemical reactions, including alkylation , to form the desired products. The exact mode of action can vary depending on the specific synthesis process being used.
Biochemical Pathways
The affected biochemical pathways are those involved in the synthesis of sterols, trisporic acids, and terpenoids . These compounds play crucial roles in various biological processes. For instance, sterols are essential components of cell membranes, while terpenoids have diverse roles including serving as precursors to hormones and molecules involved in cell signaling.
Result of Action
The result of the action of this compound is the synthesis of various natural products, including sterols, trisporic acids, and terpenoids . These compounds have numerous biological effects, ranging from structural roles in cell membranes (in the case of sterols) to roles in cell signaling and hormone synthesis (in the case of terpenoids).
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other chemicals, and the specific conditions under which the compound is stored . For instance, the compound should be stored in a sealed container in a dry environment at room temperature .
Análisis Bioquímico
Biochemical Properties
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate plays a significant role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used in the synthesis of fungal hormones like trisporic acid, where it undergoes alkylation reactions . The compound’s interactions with biomolecules are primarily through its reactive carbonyl and ester groups, which can form covalent bonds with nucleophiles in enzymatic active sites.
Cellular Effects
This compound influences cellular processes by acting as a precursor in the synthesis of bioactive molecules. These molecules can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s derivatives are involved in the biosynthesis of sterols, which are essential components of cell membranes and play a role in cell signaling . The compound’s impact on cellular metabolism includes its involvement in the synthesis of terpenoids, which are crucial for various cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to participate in various chemical reactions, such as aldol cyclization and Diels-Alder reactions . These reactions enable the compound to form complex structures that can interact with enzymes and other biomolecules. The compound’s carbonyl group can act as an electrophile, facilitating nucleophilic attack by enzyme active sites, leading to enzyme inhibition or activation. Additionally, the compound can influence gene expression by serving as a precursor for molecules that regulate transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade when exposed to extreme temperatures or pH levels . Long-term studies have shown that the compound’s derivatives can have sustained effects on cellular function, particularly in the synthesis of bioactive molecules. In vitro and in vivo studies have demonstrated that the compound’s stability is crucial for its effectiveness in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can facilitate the synthesis of essential biomolecules without causing adverse effects. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s beneficial effects plateau, and further increases in dosage lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of sterols and terpenoids . The compound interacts with enzymes such as acetoacetate decarboxylase and HMG-CoA reductase, which are crucial for the biosynthesis of these molecules. The compound’s involvement in these pathways affects metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ester group allows it to be recognized by specific transporters, facilitating its movement across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, where it participates in biochemical reactions.
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its role in biochemical reactions . The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the endoplasmic reticulum and mitochondria. In these compartments, the compound’s activity is regulated by its interactions with enzymes and other biomolecules, influencing its function and effectiveness.
Propiedades
IUPAC Name |
ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4,6-7,9H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQIYLYEYJYZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC=CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338500 | |
| Record name | Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3419-32-7 | |
| Record name | Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















